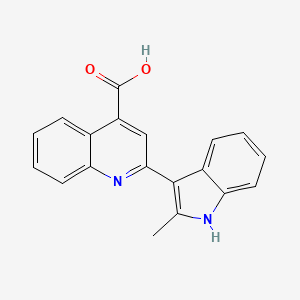

2-(2-Methyl-1H-indol-3-yl)quinoline-4-carboxylic acid

Description

2-(2-Methyl-1H-indol-3-yl)quinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core substituted at the 2-position with a 2-methylindole moiety and a carboxylic acid group at the 4-position.

Properties

CAS No. |

89391-07-1 |

|---|---|

Molecular Formula |

C19H14N2O2 |

Molecular Weight |

302.3 g/mol |

IUPAC Name |

2-(2-methyl-1H-indol-3-yl)quinoline-4-carboxylic acid |

InChI |

InChI=1S/C19H14N2O2/c1-11-18(13-7-3-5-9-16(13)20-11)17-10-14(19(22)23)12-6-2-4-8-15(12)21-17/h2-10,20H,1H3,(H,22,23) |

InChI Key |

WSVHMNIUADYVBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C3=NC4=CC=CC=C4C(=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis via Isatin Derivatives and Quinoline Intermediates

A patented industrially viable method describes a multi-step synthesis starting from isatin, proceeding through quinoline intermediates, and culminating in quinoline-4-carboxylic acid derivatives structurally related to the target compound:

| Step | Reaction Description | Reagents/Conditions | Product | Yield & Notes |

|---|---|---|---|---|

| 1 | Condensation of isatin with acetone under strong basic conditions | Sodium hydroxide or potassium tert-butoxide, water, reflux 5-15 h, pH adjusted to 5-6 | 2-toluquinoline-4-carboxylic acid | 99% yield, mp 238-240 °C |

| 2 | Aldol-type addition of 2-toluquinoline-4-carboxylic acid with phenyl aldehyde | Heating at 95-105 °C for 1-6 h | 2-vinyl-4-quinoline carboxylic acid hydrate | 85% yield, mp 294-295 °C |

| 3 | Dehydration under acid anhydride (diacetyl oxide) conditions | 115-125 °C, 2-8 h | 2-vinyl-4-quinoline carboxylic acid | 93.4% yield, mp 295-296 °C |

| 4 | Oxidation with potassium permanganate in alkaline medium | KMnO4, NaOH, 35-45 °C, 2-8 h, acidify to pH 1-2 | Quinoline-2,4-dicarboxylic acid | 94% yield, mp 245-246 °C |

| 5 | Decarboxylation in refluxing m-xylene | Reflux, filtration | Cinchonic Acid (quinoline-4-carboxylic acid derivative) | Industrially scalable |

This method is notable for its use of inexpensive raw materials, mild reaction conditions, and high yields, making it suitable for industrial production.

Friedlander Hetero-Annulation and Pfitzinger Condensation

Another common synthetic route involves the Friedlander hetero-annulation reaction, which constructs the quinoline ring by condensation of anilines with ketones or aldehydes, and the Pfitzinger reaction, which forms quinoline-4-carboxylic acids from isatin and ketones.

- Typical procedure : Isatin reacts with potassium hydroxide in ethanol, followed by addition of 3-cyanoacetyl indole or substituted indole derivatives.

- Reaction monitoring : Thin-layer chromatography (TLC) is used to track reaction progress.

- Purification : Products are purified by recrystallization or chromatography.

- Advantages : This method allows direct incorporation of the indole moiety and substitution at the 2-position, including methyl groups on the indole ring.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base for condensation | Sodium hydroxide, potassium tert-butoxide | Strong bases promote ring closure and condensation |

| Solvent | Water, ethanol, m-xylene | Water and ethanol for initial steps; m-xylene for decarboxylation |

| Temperature | 25-35 °C (initial), reflux (acetone step), 95-125 °C (condensation/dehydration), 35-45 °C (oxidation) | Controlled heating optimizes yield and purity |

| Oxidizing agent | Potassium permanganate | Strong oxidizer for converting vinyl intermediates to dicarboxylic acids |

| pH control | Adjust to 5-6 after condensation; acidify to 1-2 after oxidation | pH critical for precipitation and purification |

Analytical Data Supporting Preparation

- Melting points : Consistent with literature values for intermediates and final products.

- NMR Spectroscopy : 1H-NMR confirms aromatic proton environments and methyl substitution on indole.

- IR Spectroscopy : Characteristic peaks for carboxylic acid (broad OH stretch ~3300 cm⁻¹), vinyl groups (C=CH trans ~965 cm⁻¹).

- Elemental Analysis : Carbon, hydrogen, nitrogen percentages align with calculated values for target compounds.

- Yields : High yields (85-99%) reported for each step, indicating efficient reactions.

Summary Table of Preparation Steps for 2-(2-Methyl-1H-indol-3-yl)quinoline-4-carboxylic acid

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| 1 | Isatin + Acetone | NaOH, reflux 10 h, pH 5-6 | 2-toluquinoline-4-carboxylic acid | 99 | High purity, industrial scale |

| 2 | 2-toluquinoline-4-carboxylic acid + Phenyl aldehyde | 100 °C, 3 h | 2-vinyl-4-quinoline carboxylic acid hydrate | 85 | Aldol condensation |

| 3 | 2-vinyl-4-quinoline carboxylic acid hydrate | Diacetyl oxide, 120 °C, 5 h | 2-vinyl-4-quinoline carboxylic acid | 93.4 | Dehydration step |

| 4 | 2-vinyl-4-quinoline carboxylic acid | KMnO4, NaOH, 40 °C, 5 h, acidify | Quinoline-2,4-dicarboxylic acid | 94 | Oxidation |

| 5 | Quinoline-2,4-dicarboxylic acid | Reflux in m-xylene | Cinchonic Acid (quinoline-4-carboxylic acid derivative) | Industrial scale | Decarboxylation |

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1H-indol-3-yl)quinoline-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The indole and quinoline rings can be oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield partially or fully reduced derivatives .

Scientific Research Applications

2-(2-Methyl-1H-indol-3-yl)quinoline-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1H-indol-3-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Features and Substitution Patterns

The 2-position of the quinoline ring is a critical site for functionalization. Below is a comparison of substituents and molecular properties:

Key Observations :

- Methylindole vs.

- Halogenated Derivatives : Bromine or chlorine substituents (e.g., CAS 103914-52-9, 863180-69-2) may improve binding to hydrophobic enzyme pockets, as seen in antibacterial and antiparasitic agents .

- Heteroaromatic Substituents : Pyridine or furan groups (e.g., ) introduce hydrogen-bonding capabilities, influencing target selectivity .

Physicochemical Properties

- Solubility: Carboxylic acid groups generally improve aqueous solubility, but bulky substituents (e.g., bromophenyl in ) reduce it. The target compound’s methylindole group may lower solubility compared to hydroxylated analogs (e.g., 4-hydroxy-2-quinolinecarboxylic acid in ).

- Stability : Halogenated derivatives (e.g., CAS 863180-69-2) may exhibit greater stability under acidic conditions due to electron-withdrawing effects .

Biological Activity

2-(2-Methyl-1H-indol-3-yl)quinoline-4-carboxylic acid is a heterocyclic compound that combines the structural features of indole and quinoline, both of which are significant in medicinal chemistry. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core with an indole substituent, which is known for its diverse biological effects. The presence of the carboxylic acid functional group enhances its solubility and reactivity, making it a suitable candidate for various biological applications.

Anticancer Activity

Research indicates that derivatives of quinoline and indole exhibit significant anticancer properties. For instance, compounds structurally related to 2-(2-Methyl-1H-indol-3-yl)quinoline-4-carboxylic acid have shown selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and leukemia (K562) cells.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.5 | Induces apoptosis |

| Compound B | HeLa | 0.8 | Cell cycle arrest |

| Compound C | K562 | 0.3 | DNA interaction |

In one study, derivatives demonstrated G2 phase cell cycle arrest and induced apoptosis in treated cancer cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Quinoline derivatives are known to exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria.

Table 2: Antimicrobial Activity Against MRSA

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound D | 0.98 | MRSA |

| Compound E | 1.5 | Mycobacterium smegmatis |

The minimum inhibitory concentration (MIC) values indicate potent activity against resistant strains .

Anti-inflammatory Properties

Quinoline derivatives have been investigated for their anti-inflammatory effects. In vitro studies suggest that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

The mechanisms through which 2-(2-Methyl-1H-indol-3-yl)quinoline-4-carboxylic acid exerts its biological effects include:

- Receptor Binding : Indole derivatives often exhibit high affinity for various receptors, influencing cellular signaling pathways.

- DNA Interaction : Many quinoline derivatives bind to DNA, leading to interference with replication and transcription processes.

- Apoptosis Induction : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several studies have highlighted the efficacy of related compounds in preclinical settings:

- Study on Anticancer Activity : A recent investigation into a series of indole and quinoline derivatives demonstrated significant cytotoxicity against multiple cancer cell lines, with some compounds showing superior activity compared to established chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of similar compounds found that certain derivatives exhibited remarkable potency against resistant bacterial strains, highlighting their potential as new therapeutic agents .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(2-Methyl-1H-indol-3-yl)quinoline-4-carboxylic acid?

- Methodological Answer : The compound can be synthesized via two main approaches:

- Pfitzinger Reaction : Condensation of isatin derivatives with ketones in alkaline media (e.g., sodium acetate in acetic acid) to form the quinoline backbone. For example, 3-formylindole derivatives can react with 2-aminothiazol-4(5H)-one under reflux to yield hybrid structures .

- Chlorination-Substitution : Chlorination of quinoline-4-carboxylic acid precursors using POCl₃ in DMF at 100°C, followed by substitution with indole derivatives. This method requires precise stoichiometric control (e.g., 10 eq. POCl₃) and reaction monitoring via LC-MS .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Key protocols include:

- Ventilation : Use fume hoods to avoid inhalation of vapors, as indole derivatives may release irritants during synthesis .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Contaminated clothing must be removed immediately .

- Storage : Store in airtight containers under dry, inert conditions (e.g., argon) at 2–8°C to prevent degradation .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of:

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₂₀H₁₆N₂O₂).

- Multinuclear NMR : ¹H/¹³C NMR to assign indole and quinoline protons (e.g., indole C3 methyl at δ ~2.5 ppm, quinoline C4 carboxylic acid at δ ~170 ppm) .

- X-ray Crystallography : For absolute configuration determination, as demonstrated for analogous 4-(adamantyl)quinoline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the cyclocondensation step?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to accelerate Friedel-Crafts alkylation between indole and quinoline moieties. For example, AlCl₃ in 1,2-dichlorobenzene at 100°C achieves 73% yield in related syntheses .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic acid facilitates crystallization .

- Stoichiometry : Use 1.1–1.2 eq. of indole derivatives to drive the reaction to completion .

Q. What advanced techniques resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., antimicrobial vs. anticancer) to identify structure-activity relationships (SARs). For example, 4-(adamantyl)quinoline derivatives show antitubercular activity at MIC = 0.5 µg/mL .

- Target Validation : Use X-ray co-crystallography or surface plasmon resonance (SPR) to confirm binding to biological targets (e.g., Mycobacterium tuberculosis enzymes) .

Q. How can hyphenated analytical methods ensure purity and stability of the compound?

- Methodological Answer :

- LC-MS/MS : Monitor degradation products under stress conditions (e.g., heat, UV light). For example, POCl₃-mediated synthesis requires LC-MS to detect residual chlorinated impurities .

- HPLC-DAD-ELSD : Quantify carboxylic acid stability in buffered solutions (pH 2–9) to identify optimal storage conditions .

Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?

- Methodological Answer :

- Caco-2 Assays : Assess intestinal permeability, as quinoline derivatives often exhibit poor bioavailability .

- Microsomal Stability Tests : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t₁/₂). Adjust substituents (e.g., methyl groups) to enhance metabolic stability .

Data Contradiction Analysis

Q. How to address discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) that cause signal splitting in ¹H NMR .

- 2D NMR (COSY, NOESY) : Assign overlapping quinoline and indole signals. For example, NOE correlations can distinguish between C2 and C3 substituents .

Q. Why do biological activity results vary across cell lines or microbial strains?

- Methodological Answer :

- Strain-Specific Resistance : Test against isogenic mutant strains (e.g., Mycobacterium tuberculosis H37Rv vs. ΔkatG) to identify target specificity .

- Cell Permeability Assays : Use fluorescent probes (e.g., calcein-AM) to quantify intracellular accumulation differences .

Methodological Tables

| Synthetic Method Comparison | Pfitzinger Reaction | Chlorination-Substitution |

|---|---|---|

| Yield | 60–75% | 50–65% |

| Key Reagents | Sodium acetate, acetic acid | POCl₃, DMF |

| Reaction Time | 3–5 h | 4–6 h |

| Purification | Recrystallization (DMF/acetic acid) | Filtration (ice-cold water) |

| Analytical Techniques | Application | Example Data |

|---|---|---|

| X-ray Crystallography | Absolute configuration | C–C bond length: 1.48 Å |

| LC-MS | Purity assessment | [M+H]⁺ = 317.12 m/z |

| DEPT-135 NMR | CH₃ group identification | δ 2.15 ppm (s, 3H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.